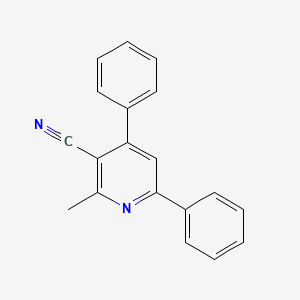

2-Methyl-4,6-diphenylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. MDPN has gained attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Oxidation-Based Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitrile using HBF4 as an efficient oxidizing promoter catalyst, highlighting a method involving anomeric-based oxidation (ABO). This process was found to be efficient in terms of both yield and selectivity under mild, solvent-free conditions (Zolfigol et al., 2017).

Aqueous Media Preparation : A study by Mansoor et al. (2014) detailed an aqueous synthesis approach for 2-amino-4,6-diphenylnicotinonitriles, using cellulose sulfuric acid as a catalyst. This method offered several advantages including shorter reaction times and simple work-up procedures (Mansoor et al., 2014).

Ultrasound-promoted Synthesis : Safari et al. (2012) demonstrated an ultrasound-promoted method for synthesizing 2-amino-4,6-diphenylnicotinonitriles in water, offering an environmentally friendly approach with excellent yields and functional group tolerance (Safari et al., 2012).

Green Synthesis with Magnetic Nanoparticles : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method was notable for its short reaction times and high yields, as well as the recyclability of the catalyst (Kheilkordi et al., 2018).

Potential Applications

Antimalarial Activity : Saini et al. (2016) synthesized novel quinoline-pyrazolopyridine derivatives involving 2-methyl-4,6-diphenylnicotinonitrile, demonstrating significant antimalarial activity in both in vitro and in vivo studies (Saini et al., 2016).

Application in Alzheimer's Disease Diagnosis : Shoghi-Jadid et al. (2002) utilized a derivative of 2-methyl-4,6-diphenylnicotinonitrile in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Chemical and Pharmacological Properties : Popov et al. (2010) studied nitriles containing diphenyl oxide fragment, including 2-methyl-4,6-diphenylnicotinonitrile, for their potential as biologically active substances and ingredients in polyfunctional rubber mixtures (Popov et al., 2010).

Propiedades

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)

![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)

![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)